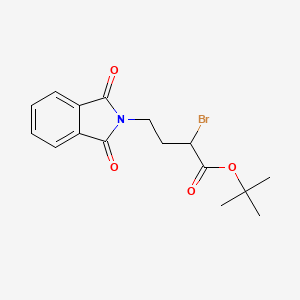
tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate
Description
tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate is a chemical compound with the molecular formula C16H18BrNO4 and a molecular weight of 368.22 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a 1,3-dioxoisoindolinyl moiety. It is used in various chemical reactions and has applications in scientific research.
Properties
Molecular Formula |
C16H18BrNO4 |
|---|---|
Molecular Weight |
368.22 g/mol |
IUPAC Name |
tert-butyl 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoate |
InChI |
InChI=1S/C16H18BrNO4/c1-16(2,3)22-15(21)12(17)8-9-18-13(19)10-6-4-5-7-11(10)14(18)20/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
YPISZAVFBZTWFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate typically involves the reaction of tert-butyl 4-(1,3-dioxoisoindolin-2-yl)butanoate with a brominating agent. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the bromination of the butanoate moiety.
Chemical Reactions Analysis
tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents such as potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 1,3-dioxoisoindolinyl moiety play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate include:
tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)acetate: This compound has a similar structure but with an acetate group instead of a butanoate group.
tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)propanoate: This compound has a propanoate group instead of a butanoate group.
tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)pentanoate: This compound has a pentanoate group instead of a butanoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


